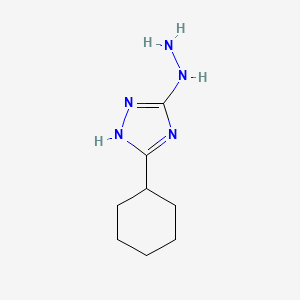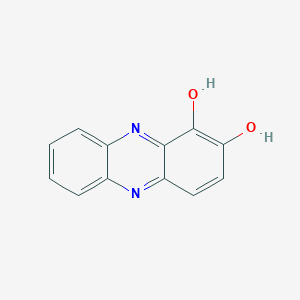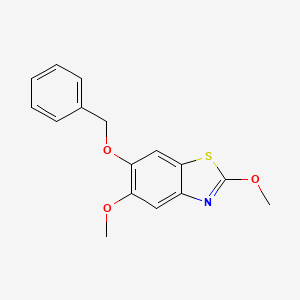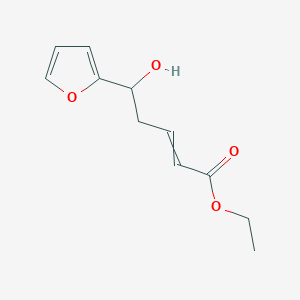![molecular formula C14H8ClN3 B14400113 9-Chloro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-34-7](/img/structure/B14400113.png)
9-Chloro-7H-pyrimido[5,4-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. This compound is characterized by its unique tricyclic structure, which includes a pyrimidine ring fused to a carbazole moiety. The presence of a chlorine atom at the 9th position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7H-pyrimido[5,4-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrimidine derivative with a carbazole precursor, followed by chlorination. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and chlorination processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-7H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Applications De Recherche Scientifique
9-Chloro-7H-pyrimido[5,4-c]carbazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 9-Chloro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: A parent compound with a simpler structure, lacking the pyrimidine ring.
Pyrimido[4,5-a]carbazole: A closely related compound with a different fusion pattern of the rings.
Isoxazolo[4,5-a]carbazole: Another related compound with an isoxazole ring fused to the carbazole moiety.
Uniqueness
9-Chloro-7H-pyrimido[5,4-c]carbazole is unique due to the presence of the chlorine atom at the 9th position and the specific fusion of the pyrimidine and carbazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
88368-34-7 |
|---|---|
Formule moléculaire |
C14H8ClN3 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
9-chloro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8ClN3/c15-9-2-3-10-12(5-9)18-11-4-1-8-6-16-7-17-14(8)13(10)11/h1-7,18H |
Clé InChI |
CKBUJRDOXKTXIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC3=C2C4=NC=NC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)


![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)





